3-Hydroxyquinidine (3-OHQ) is a key metabolite of the Cinchona alkaloid quinidine. It is produced in the human body as a byproduct of quinidine metabolism, primarily via the action of the cytochrome P450 enzyme CYP3A4. [, ] While quinidine is primarily known for its antiarrhythmic properties, 3-OHQ has also demonstrated pharmacological activity, particularly in the context of cardiac electrophysiology. [, ] Therefore, 3-OHQ serves as a valuable research tool for investigating quinidine metabolism, CYP3A4 activity, and potential drug interactions.
3-Hydroxyquinidine is primarily synthesized through the metabolic transformation of quinidine, which is extracted from the bark of the Cinchona tree. The compound is classified as a secondary metabolite and is recognized for its pharmacological properties, including its involvement in cardiac rhythm management and its role as a marker for cytochrome P450 enzyme activity, particularly CYP3A4 .
The synthesis of 3-Hydroxyquinidine can be achieved through various methods, including:
The synthesis parameters typically include:
The molecular structure of 3-Hydroxyquinidine can be represented as follows:
3-Hydroxyquinidine participates in several chemical reactions, primarily as a substrate for further metabolic processes. Key reactions include:
The mechanism of action of 3-Hydroxyquinidine is closely linked to its role as a metabolite of quinidine. It acts primarily on cardiac ion channels, influencing cardiac action potentials and rhythm.
The physical and chemical properties of 3-Hydroxyquinidine are essential for its application in pharmacology:
The applications of 3-Hydroxyquinidine span various fields:
3-Hydroxyquinidine (C₂₀H₂₄N₂O₃) is the primary oxidative metabolite of the antiarrhythmic drug quinidine. Its core structure retains the cinchona alkaloid framework, featuring a quinoline moiety linked to a quinuclidine bicyclic system via a hydroxymethyl bridge. The defining structural modification is a hydroxyl group at the C3 position of the quinuclidine ring, distinguishing it from the parent compound [1] [6].
Stereochemistry is critical to its function. The molecule contains four chiral centers: C3, C4, C8, and C9. Absolute configuration is designated as (3S,4R,8R,9S), with the C3 hydroxyl group exhibiting S-configuration. This stereochemistry was unequivocally confirmed via single-crystal X-ray diffraction analysis of its methanesulfonate salt, revealing a distorted chair conformation in the quinuclidine ring and specific spatial orientation of the C3-hydroxy group [3] [6]. The quinoline moiety's 6-methoxy group and the vinyl substituent at C10 maintain positions identical to quinidine.
Conformational Analysis: Nuclear magnetic resonance (NMR) studies combined with molecular modelling indicate that 3-hydroxyquinidine adopts a "closed" conformation in solution, stabilized by an intramolecular hydrogen bond between the C9-hydroxyl and the quinoline nitrogen. This contrasts with the "open" conformation observed in crystalline states due to crystal packing forces [3] [9].
The compound has an average molecular weight of 340.4162 g/mol and a monoisotopic mass of 340.178692644 g/mol. Key physicochemical parameters include [1] [10]:
Table 1: Physicochemical Properties of 3-Hydroxyquinidine
Property | Value | Prediction Method |
---|---|---|
Water Solubility | 1.14 mg/mL | ALOGPS |
LogP (Partition Coefficient) | 1.67 | ChemAxon |
pKa (Strongest Acidic) | 13.55 | ChemAxon |
pKa (Strongest Basic) | 8.63 | ChemAxon |
Polar Surface Area | 65.82 Ų | ChemAxon |
Hydrogen Bond Donors | 2 | ChemAxon |
Hydrogen Bond Acceptors | 5 | ChemAxon |
The compound exhibits pH-dependent stability. As a secondary alcohol and tertiary amine, it is susceptible to oxidative degradation under prolonged light exposure. Solutions gradually develop a brownish tint upon light exposure, indicating photodegradation. It is recommended to store the compound at -20°C in opaque containers to minimize decomposition [6] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR provide definitive evidence for structure and stereochemistry. Key ¹H NMR signals (500 MHz, CDCl₃) include [3] [6]:
¹³C NMR distinguishes critical carbons:
Nuclear Overhauser Effect (NOE) correlations confirm spatial proximity between H-3 (quinuclidine) and H-8, verifying the S-configuration at C3 [3].
Mass Spectrometry (MS):Electrospray ionization (ESI) mass spectrometry shows the protonated molecule [M+H]⁺ at m/z 341.1790. Fragmentation patterns include:
Collision cross-section (CCS) values aid identification in metabolomic studies:Table 2: Mass Spectrometric Collision Cross Sections
Adduct | CCS Value (Ų) | Prediction Method |
---|---|---|
[M+H]⁺ | 182.60 | DeepCCS 1.0 (2019) |
[M-H]⁻ | 180.21 | DeepCCS 1.0 (2019) |
[M+Na]⁺ | 188.52 | DeepCCS 1.0 (2019) |
Infrared (IR) Spectroscopy:IR spectra (KBr pellet) show characteristic absorptions at:
Chromatographic Identification:High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for quantification in biological matrices. Using reversed-phase C18 columns and alkaline mobile phases (e.g., phosphate buffer:acetonitrile, 75:25), 3-hydroxyquinidine elutes at ~8.5 min, well-separated from quinidine (~10.2 min) and other metabolites. Detection limits reach 5 ng/mL in serum [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2